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Compound of Interest

Compound Name:

Ethyl 3-

hydroxybicyclo[3.1.0]hexane-6-

carboxylate

Cat. No.: B3060347 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-
hydroxybicyclo[3.1.0]hexane-6-carboxylate

Introduction: The Bicyclo[3.1.0]hexane Scaffold in
Modern Drug Discovery
The bicyclo[3.1.0]hexane ring system is a conformationally restricted carbocyclic scaffold that

has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure

makes it an excellent bioisostere for various cyclic moieties, including the furanose ring of

nucleosides.[1][2] By replacing the flexible ribose core with this rigid scaffold, chemists can lock

the conformation of a ligand, often leading to enhanced binding affinity and selectivity for

specific biological targets, such as G protein-coupled receptors (GPCRs).[1][2] Ethyl 3-
hydroxybicyclo[3.1.0]hexane-6-carboxylate is a key building block within this chemical

space, incorporating the core bicyclic system functionalized with both a hydroxyl group and an

ethyl ester, providing versatile handles for further synthetic elaboration. This guide offers a

detailed examination of its fundamental physicochemical properties, analytical characterization

methodologies, and its relevance to researchers and drug development professionals.

Core Chemical Identity and Properties
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The foundational step in evaluating any chemical entity is to establish its identity and core

physical properties. These data points are critical for everything from reaction planning and

purification to formulation and regulatory documentation.

Property Value Source

CAS Number 26786-36-7 [3][4][5]

Molecular Formula C₉H₁₄O₃ [3][6][7]

Molecular Weight 170.21 g/mol [3][6][7]

Synonym(s)

Bicyclo[3.1.0]hexane-6-

carboxylic acid, 3-hydroxy-,

ethyl ester

[3]

SMILES O=C(C1C2CC(O)CC12)OCC [3]

InChIKey
UJQGBLCKEKGWPH-

UHFFFAOYSA-N
[7]

Physical State

Not available; likely a colorless

oil or low-melting solid at room

temperature.

[6]

Purity
≥95-97% (as commercially

available)
[3][8]

Note: Experimental data for properties such as melting point, boiling point, and solubility are

not readily available in public literature and would need to be determined empirically.[6]

Computational Chemistry Insights for Drug
Development
In silico predictions provide valuable, early-stage insights into a molecule's potential drug-like

properties, guiding synthetic priorities and experimental design. These parameters help assess

factors like membrane permeability and oral bioavailability.
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Parameter Predicted Value
Significance in Drug
Discovery

Topological Polar Surface Area

(TPSA)
46.53 Å² [3]

LogP (Octanol-Water Partition

Coeff.)
0.5664 [3]

Hydrogen Bond Acceptors 3 [3]

Hydrogen Bond Donors 1 [3]

Rotatable Bonds 2 [3]

The predicted TPSA of 46.53 Å² is well below the 140 Å² threshold often associated with good

cell permeability. The LogP value of approximately 0.57 indicates a balanced hydrophilic-

lipophilic character, which is often favorable for oral absorption.[3] With only two rotatable

bonds, the molecule possesses the conformational rigidity that is a hallmark of the

bicyclo[3.1.0]hexane scaffold, a desirable trait for achieving high-affinity binding to biological

targets.[3]

Analytical Characterization: A Methodological
Framework
Proper structural confirmation and purity assessment are non-negotiable in scientific research.

While specific spectra for this exact compound are not publicly curated, the following section

outlines the standard, self-validating protocols a researcher would employ for its

characterization.

General Analytical Workflow
The following diagram outlines a typical workflow for the comprehensive characterization of a

novel or synthesized batch of Ethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate.
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Caption: General Analytical Workflow for Physicochemical Characterization.

Experimental Protocols
A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b3060347?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3060347?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Objective: To confirm the carbon-hydrogen framework and establish stereochemical

relationships.

Methodology:

Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃

or DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

Acquire a ¹H NMR spectrum. Expected signals would include a triplet and quartet for the

ethyl group, and a complex series of multiplets for the bicyclic protons. The proton

attached to the hydroxyl-bearing carbon would appear as a distinct signal.

Acquire a ¹³C NMR spectrum. Key signals would include the carbonyl carbon of the ester

(~170 ppm), the carbon bearing the hydroxyl group (~70 ppm), the ethoxy carbons, and

the aliphatic carbons of the bicyclic system.

(Optional) Perform 2D NMR experiments like COSY (¹H-¹H correlation) to establish proton

connectivity and HSQC/HMBC (¹H-¹³C correlation) to assign carbons definitively.

B. Mass Spectrometry (MS)

Objective: To determine the compound's molecular weight and confirm its elemental

composition.

Methodology:

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

Introduce the sample into the mass spectrometer via an appropriate ionization source,

such as Electrospray Ionization (ESI) for soft ionization or Electron Impact (EI).

For ESI, observe the protonated molecule [M+H]⁺ at m/z 171.10, or other adducts like

[M+Na]⁺.[7]

High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental

formula (C₉H₁₄O₃) by comparing the measured accurate mass to the theoretical mass.
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C. Infrared (IR) Spectroscopy

Objective: To identify key functional groups present in the molecule.

Methodology:

Place a small drop of the neat liquid sample (if oil) or prepare a thin film on a salt plate

(NaCl or KBr). If a solid, prepare a KBr pellet or use an ATR accessory.

Acquire the spectrum.

Expected Absorptions:

A strong, broad peak around 3400 cm⁻¹ corresponding to the O-H stretch of the alcohol.

A strong, sharp peak around 1730 cm⁻¹ for the C=O stretch of the ester.

C-H stretching peaks just below 3000 cm⁻¹.

C-O stretching peaks in the 1300-1000 cm⁻¹ region.

Role in Medicinal Chemistry: A Rigid Nucleoside
Mimic
The primary value of the bicyclo[3.1.0]hexane scaffold lies in its application as a

conformationally locked isostere of ribose in nucleoside analogues.[1] This structural

modification has been pivotal in the development of potent and selective ligands for adenosine

and P2Y receptors.[2][9]
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Caption: Bioisosteric replacement of ribose with a bicyclo[3.1.0]hexane scaffold.

By replacing the flexible furanose ring with the rigid bicyclic system, the resulting nucleoside

analogue is "locked" into a specific conformation (typically the "North" conformation).[1] This

pre-organization reduces the entropic penalty of binding to a receptor, often resulting in a

significant increase in potency and selectivity.[1][2] Ethyl 3-hydroxybicyclo[3.1.0]hexane-6-
carboxylate serves as a valuable starting material for synthesizing these advanced analogues,

where the hydroxyl and ester groups provide points for attaching nucleobases and other

functional groups.[9]

Handling, Storage, and Stability
Proper handling and storage are essential to maintain the integrity of the compound.

Storage: The compound should be stored in a tightly-closed container in a cool, dry, and

well-ventilated area.[3][6] For long-term storage, refrigeration is often recommended.[5][6]

Stability: It is stable under recommended storage conditions.[6]

Incompatibilities: Avoid contact with strong oxidizing agents.[6]

Safety: Standard laboratory personal protective equipment (PPE), including gloves and eye

protection, should be worn.[6] Work should be conducted in a well-ventilated area or fume

hood to avoid inhalation.[6]
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Conclusion
Ethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate is more than a simple organic molecule;

it is a strategically designed building block for creating sophisticated therapeutic agents. Its

physicochemical profile, characterized by a rigid carbocyclic core and versatile functional

groups, makes it an ideal starting point for exploring conformationally restricted

pharmacophores. While comprehensive experimental data requires empirical determination, its

predicted drug-like properties are promising. The true value of this compound is realized in its

application as a bioisostere, enabling the synthesis of potent and selective receptor ligands that

have advanced the fields of GPCR research and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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